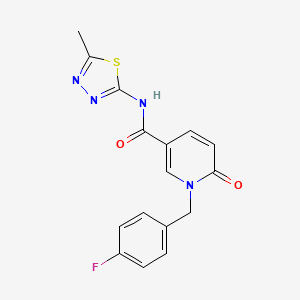
1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C10H9FN2S2
- Molecular Weight : 240.31 g/mol
- InChIKey : MJJRSYAKOCJHOE-UHFFFAOYSA-N
The presence of the thiadiazole moiety is significant as it is known for various biological activities.
Antitumor Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit notable antitumor properties. A study highlighted that derivatives of thiadiazole showed promising results against various cancer cell lines. Specifically, compounds similar to this compound demonstrated significant cytotoxic effects in vitro and in vivo models.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Gastric Carcinoma | 10 | |
| Compound B | Breast Cancer | 15 | |
| Compound C | Lung Cancer | 20 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. The thiadiazole derivatives have been reported to possess both antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL | |
| Escherichia coli | Bacteriostatic | 64 µg/mL | |
| Candida albicans | Antifungal | 16 µg/mL |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in tumor growth.
- DNA Interaction : It has been shown to stabilize DNA structures and inhibit topoisomerases.
- Reactive Oxygen Species (ROS) Modulation : The compound can alter ROS levels in cells, contributing to its cytotoxic effects.
Case Studies
A notable case study involved the evaluation of a related compound in a xenograft model of gastric carcinoma. The study found that the compound not only inhibited tumor growth but also improved survival rates in treated animals compared to controls. This underscores the potential of thiadiazole derivatives in cancer therapy.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-4-7-14(22)21(9-12)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNDAIKRKKMKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














